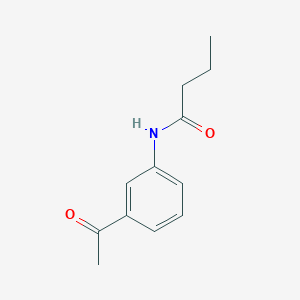
N-(3-acetylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)butanamide is an organic compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,15) . This indicates the molecular structure of the compound.
Scientific Research Applications
N-(3-acetylphenyl)butanamide has been used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetics studies, as a substrate in enzyme inhibition studies, and as a ligand in receptor binding studies. It has also been used in the study of enzyme structure and function, and has been used in the study of drug metabolism.
Mechanism of Action
N-(3-acetylphenyl)butanamide is a substrate for enzymes such as acetylcholinesterase and butyrylcholinesterase. It is also a substrate for enzymes involved in the metabolism of drugs. The compound binds to the active site of the enzyme, which then catalyzes the reaction. The reaction results in the conversion of the compound to a product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can then lead to increased cognitive function. The compound has also been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)butanamide has several advantages for use in lab experiments. It is a relatively stable compound that is soluble in a variety of solvents. It is also relatively easy to synthesize and purify. The compound has a relatively low toxicity, making it safe to handle in the laboratory. However, the compound is expensive and may be difficult to obtain in large quantities.
Future Directions
N-(3-acetylphenyl)butanamide has potential for use in a variety of future research applications. It could be used to study the effects of acetylcholinesterase inhibitors on cognitive function and behavior. It could also be used to study the effects of drug metabolism on drug efficacy. Additionally, it could be used to study the effects of enzyme inhibitors on drug metabolism and drug efficacy. Finally, it could be used to study the effects of receptor binding on drug efficacy.
Synthesis Methods
N-(3-acetylphenyl)butanamide is synthesized by the reaction of 3-acetylphenylbutanoyl chloride with an amine. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of 0-5°C. The reaction is typically complete within 30 minutes. The product is then isolated by filtration and purified by column chromatography.
properties
IUPAC Name |
N-(3-acetylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVIEYIDAPUKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
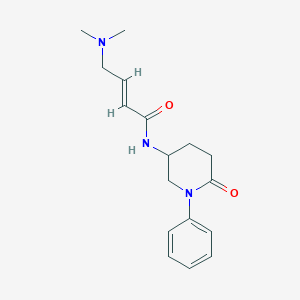
![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
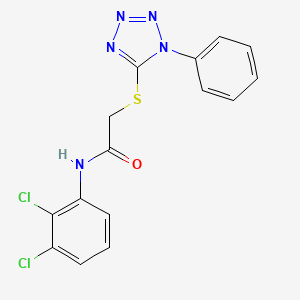
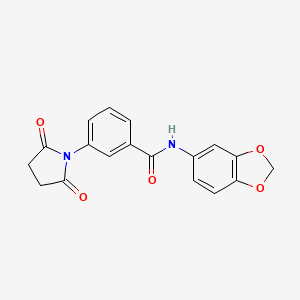
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)
![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)
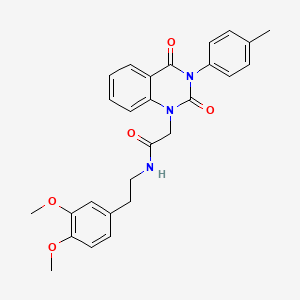

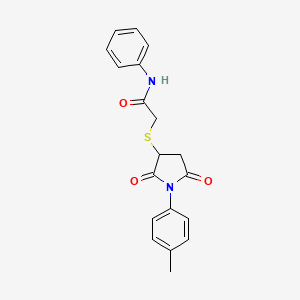
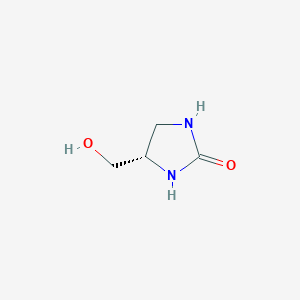
![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2395474.png)